Gamma-Secretase Modulator 3, also known as (S)-3 or RO7185876, is a compound that belongs to a novel class of triazolo-azepines. This compound has garnered attention due to its potential therapeutic applications in the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. Unlike gamma-secretase inhibitors, which can cause significant side effects by completely blocking enzyme activity, gamma-secretase modulators selectively adjust the production of amyloid beta peptides, potentially offering a safer therapeutic profile.
Gamma-Secretase Modulator 3 is classified as a small molecule drug candidate targeting the gamma-secretase complex, which is composed of four essential subunits: presenilin (either PS1 or PS2), nicastrin, anterior pharynx defective 1 (Aph-1), and presenilin enhancer-2 (Pen-2). This complex plays a crucial role in the intramembrane proteolytic processing of various substrates, including amyloid precursor protein and Notch .
The synthesis of Gamma-Secretase Modulator 3 involves several key steps:
The detailed synthetic pathway illustrates the complexity involved in creating this compound while ensuring high purity and selectivity for its intended biological target.
Gamma-Secretase Modulator 3 features a triazolo-azepine core structure characterized by fused rings that contribute to its biological activity. The precise three-dimensional arrangement of atoms within this compound allows it to interact effectively with the gamma-secretase complex.
The molecular formula for Gamma-Secretase Modulator 3 is C₁₄H₁₄F₃N₃O, with a molecular weight of approximately 305.28 g/mol. The compound's structural characteristics are critical for its function as a modulator rather than an inhibitor .
Gamma-Secretase Modulator 3 primarily functions through selective modulation rather than outright inhibition of gamma-secretase activity. This selectivity allows for altered production ratios of amyloid beta peptides:
The reaction pathways indicate that Gamma-Secretase Modulator 3 does not impair essential proteolytic functions required for processing other substrates, thereby minimizing adverse effects associated with complete inhibition .
The action mechanism of Gamma-Secretase Modulator 3 involves binding to specific sites on the gamma-secretase complex:
Experimental studies have demonstrated that Gamma-Secretase Modulator 3 effectively shifts the peptide profile produced by gamma-secretase without affecting other critical processing events mediated by this enzyme .
Gamma-Secretase Modulator 3 is characterized by:
Key chemical properties include:
Relevant analyses indicate that these properties contribute to its efficacy as a modulator while maintaining safety profiles suitable for further development in clinical settings .
Gamma-Secretase Modulator 3 has significant implications for research and therapeutic applications:
The development of Gamma-Secretase Modulator 3 represents a promising advance in the quest for effective treatments for Alzheimer’s disease while minimizing side effects associated with traditional inhibitors .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: